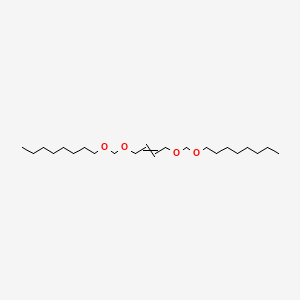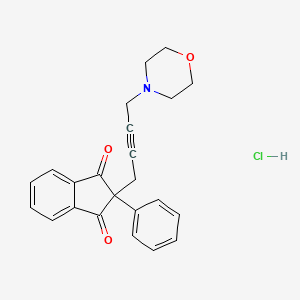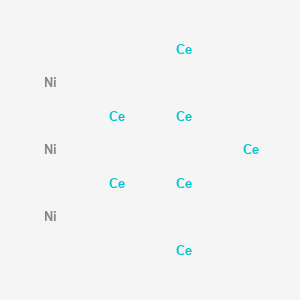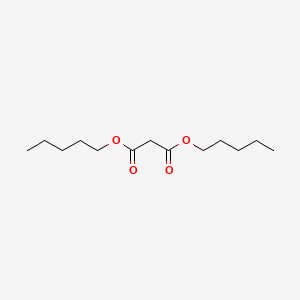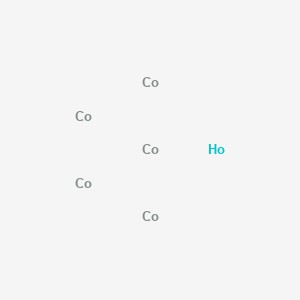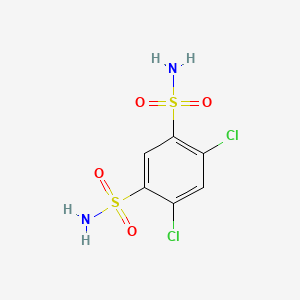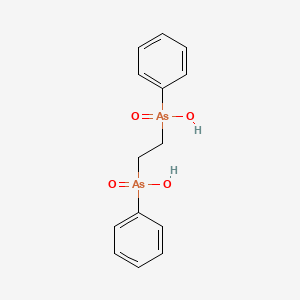
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two bromophenyl groups attached to a disilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane can be synthesized through a multi-step process involving the reaction of 4-bromophenylmagnesium bromide with dichlorotetramethyldisilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The disilane core can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically performed in anhydrous solvents like tetrahydrofuran (THF) under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include silanol or siloxane compounds.
Reduction Reactions: Products include hydrosilane derivatives.
Applications De Recherche Scientifique
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic chemistry.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the disilane core. The bromine atoms can undergo nucleophilic substitution, while the disilane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(4-fluorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with fluorine atoms instead of bromine.
1,2-Bis(4-methylphenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atoms make it more suitable for certain substitution reactions, providing access to a broader range of derivatives.
Propriétés
Numéro CAS |
10536-63-7 |
|---|---|
Formule moléculaire |
C16H20Br2Si2 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-[(4-bromophenyl)-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-13(17)6-10-15)20(3,4)16-11-7-14(18)8-12-16/h5-12H,1-4H3 |
Clé InChI |
LSYGUHRKZBJLPA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)Br)[Si](C)(C)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
